

# Application Notes and Protocols for Spiro-MeOTAD in Organic Photovoltaics

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## Compound of Interest

Compound Name: Spiro-MeOTAD

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These application notes provide a comprehensive overview of the use of 2,2',7,7'-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9'-spirobifluorene (**Spiro-MeOTAD**) as a hole transport layer (HTL) in organic photovoltaics (OPVs), with a primary focus on its highly successful application in perovskite solar cells (PSCs).

## Introduction to Spiro-MeOTAD in Organic Photovoltaics

**Spiro-MeOTAD** is a preeminent small molecule organic semiconductor renowned for its role as a hole transport material (HTM) in high-efficiency n-i-p structured perovskite solar cells.[1][2] Its widespread adoption is attributed to its excellent film-forming properties, suitable energy level alignment with common perovskite absorbers, and high hole mobility when appropriately doped.[3][4] While its application in traditional polymer-based OPVs is limited due to solvent compatibility issues, its success in PSCs has made it a benchmark material in the field.[5]

The primary function of **Spiro-MeOTAD** in an OPV device is to efficiently extract holes from the photoactive layer and transport them to the anode (typically gold), while simultaneously blocking electrons, thereby preventing charge recombination.[3] The intrinsic hole mobility and conductivity of pristine **Spiro-MeOTAD** are relatively low, necessitating the use of p-type dopants to enhance its charge transport properties.[6]

## Key Properties and Doping Strategies

The performance of **Spiro-MeOTAD** as an HTL is critically dependent on doping. Common additives are employed to increase its conductivity and improve the overall device efficiency and stability.

- **Dopants for Enhanced Conductivity:** Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is the most common p-dopant used for **Spiro-MeOTAD**.<sup>[1]</sup> In the presence of oxygen, LiTFSI facilitates the oxidation of **Spiro-MeOTAD** to **Spiro-MeOTAD<sup>+</sup>**, increasing the hole concentration and conductivity by several orders of magnitude.<sup>[7]</sup> Other dopants and co-dopants, such as cobalt(III) complexes (e.g., FK209), have also been utilized to improve doping efficacy and device performance.<sup>[8]</sup>
- **Additives for Morphological and Interfacial Improvement:** 4-tert-Butylpyridine (tBP) is frequently added to the **Spiro-MeOTAD** solution. While it can slightly decrease the conductivity of the HTL, it serves to improve the film morphology, promote a more homogeneous distribution of LiTFSI, and prevent its aggregation.<sup>[3]</sup>
- **Dopant-Free Approaches:** While less common, research has explored the use of dopant-free **Spiro-MeOTAD**. In such cases, device performance is highly dependent on the thickness and quality of the Spiro-OMeTAD layer, and efficiencies are generally lower than for doped systems under standard solar illumination.<sup>[4]</sup> However, for indoor photovoltaic applications under low light intensity, the negative impact of series resistance is diminished, and dopant-free devices have shown promising performance.<sup>[9]</sup>

## Experimental Protocols

The following protocols are generalized from common practices in the literature for the fabrication of perovskite solar cells utilizing a **Spiro-MeOTAD** HTL.

### Protocol 1: Preparation of Doped Spiro-MeOTAD Solution

This protocol describes the standard preparation of a **Spiro-MeOTAD** solution with LiTFSI and tBP additives.

Materials and Reagents:

- **Spiro-MeOTAD** powder

- Chlorobenzene (CB), anhydrous
- Acetonitrile (ACN), anhydrous
- Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
- 4-tert-Butylpyridine (tBP)
- Nitrogen-filled glovebox
- Magnetic stirrer and stir bars
- Syringe filters (PTFE, 0.2  $\mu\text{m}$  pore size)

#### Procedure:

- Prepare a LiTFSI stock solution: Inside a nitrogen-filled glovebox, dissolve LiTFSI in anhydrous acetonitrile to a concentration of 520 mg/mL.
- Prepare the **Spiro-MeOTAD** solution:
  - Weigh 70-90 mg of **Spiro-MeOTAD** powder and dissolve it in 1 mL of anhydrous chlorobenzene in a clean vial.
  - Add 17.5-23  $\mu\text{L}$  of the LiTFSI stock solution to the **Spiro-MeOTAD** solution.<sup>[6]</sup>
  - Add 28.8-39.5  $\mu\text{L}$  of 4-tert-Butylpyridine (tBP) to the solution.<sup>[6][10]</sup>
- Mixing: Stir the final solution at room temperature for at least 3-5 hours in the glovebox to ensure complete dissolution and homogeneity.
- Filtration: Prior to use, filter the solution using a 0.2  $\mu\text{m}$  PTFE syringe filter to remove any particulate impurities.

## Protocol 2: Deposition of Spiro-MeOTAD Layer via Spin Coating

This protocol outlines the deposition of the prepared **Spiro-MeOTAD** solution onto a substrate (typically a perovskite-coated substrate) via spin coating.

Equipment:

- Spin coater inside a nitrogen-filled glovebox
- Substrate with the underlying device layers already deposited
- Pipettes

Procedure:

- Substrate Placement: Securely place the substrate onto the chuck of the spin coater.
- Dispensing the Solution: Dispense an adequate amount of the filtered **Spiro-MeOTAD** solution (e.g., 50-100  $\mu\text{L}$ ) to cover the center of the substrate.
- Spin Coating:
  - Initiate the spin coating program. A typical two-step program is often used:
    - A low-speed step (e.g., 1000 rpm for 5-10 seconds) to allow the solution to spread across the substrate.
    - A high-speed step (e.g., 3000-5000 rpm for 25-30 seconds) to achieve the desired film thickness.<sup>[6]</sup>
- Oxidation: After spin coating, the device is typically left in a controlled environment (e.g., a dry box or in air with low humidity) for a period of hours (e.g., 12 hours) to allow for the oxidation of **Spiro-MeOTAD**, which is crucial for achieving high conductivity.<sup>[6]</sup> The color of the film may change from light yellow to a pale brown upon oxidation.

## Data Presentation

The following tables summarize key quantitative data for **Spiro-MeOTAD** and its performance in OPV devices.

**Table 1: Physical and Electronic Properties of Spiro-MeOTAD**

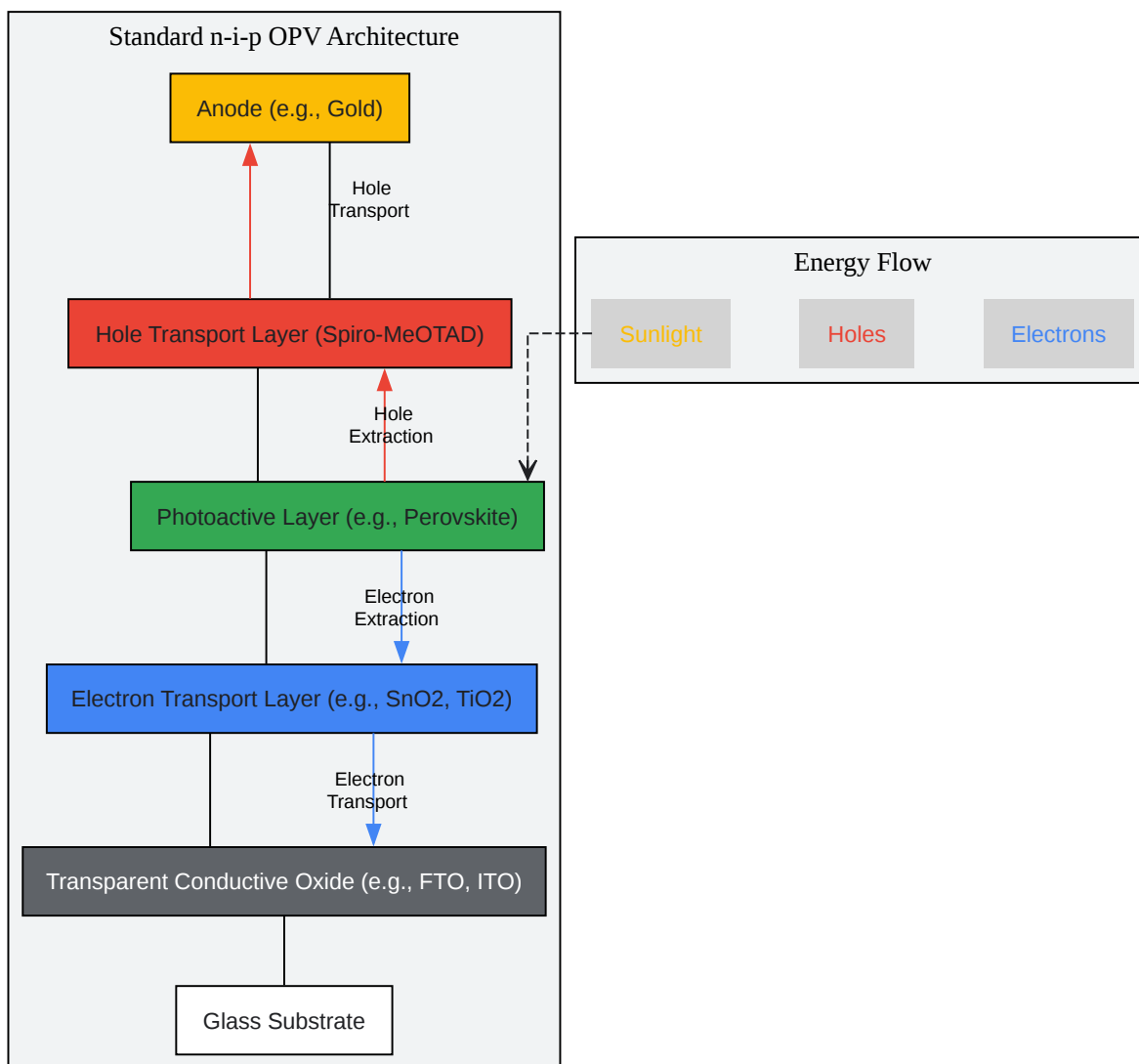
Property	Value (Undoped)	Value (Doped with LiTFSI)	Reference(s)
HOMO Energy Level	-5.10 to -5.22 eV	Shifts closer to the Fermi Level	[3][5]
LUMO Energy Level	-1.5 to -2.3 eV	-	[3][11]
Optical Band Gap	~3.0 eV	-	[11]
Hole Mobility ( $\mu\text{h}$ )	$\sim 2 \times 10^{-4} \text{ cm}^2\text{V}^{-1}\text{s}^{-1}$	Increased by ~100-fold	[3][12]
Hole Density	$\sim 1.27 \times 10^{16} \text{ cm}^{-3}$	$\sim 2.80 \times 10^{19} \text{ cm}^{-3}$	[7]
Conductivity	$4.76 \times 10^{-7} \Omega^{-1}\text{cm}^{-1}$	$5.06 \times 10^{-5} \Omega^{-1}\text{cm}^{-1}$ (with Mn complex)	[8]

**Table 2: Performance of Spiro-MeOTAD-based Perovskite Solar Cells**

Dopant/Additive System	Voc (V)	Jsc ( $\text{mA}/\text{cm}^2$ )	Fill Factor (FF)	PCE (%)	Reference(s)
Mn complex (1.0% w/w)	0.9367	23.886	0.78	17.62	[8]
DDQ	1.16	-	0.796	21.16	[6]
Dopant-Free	-	-	-	16.92	[4]
BDT	1.14	21.84	0.786	20.83	[13]
BDT (Flexible PSC)	1.14	21.93	0.7695	19.64	[13]
Superoxide Radical	-	-	-	>25	[14]

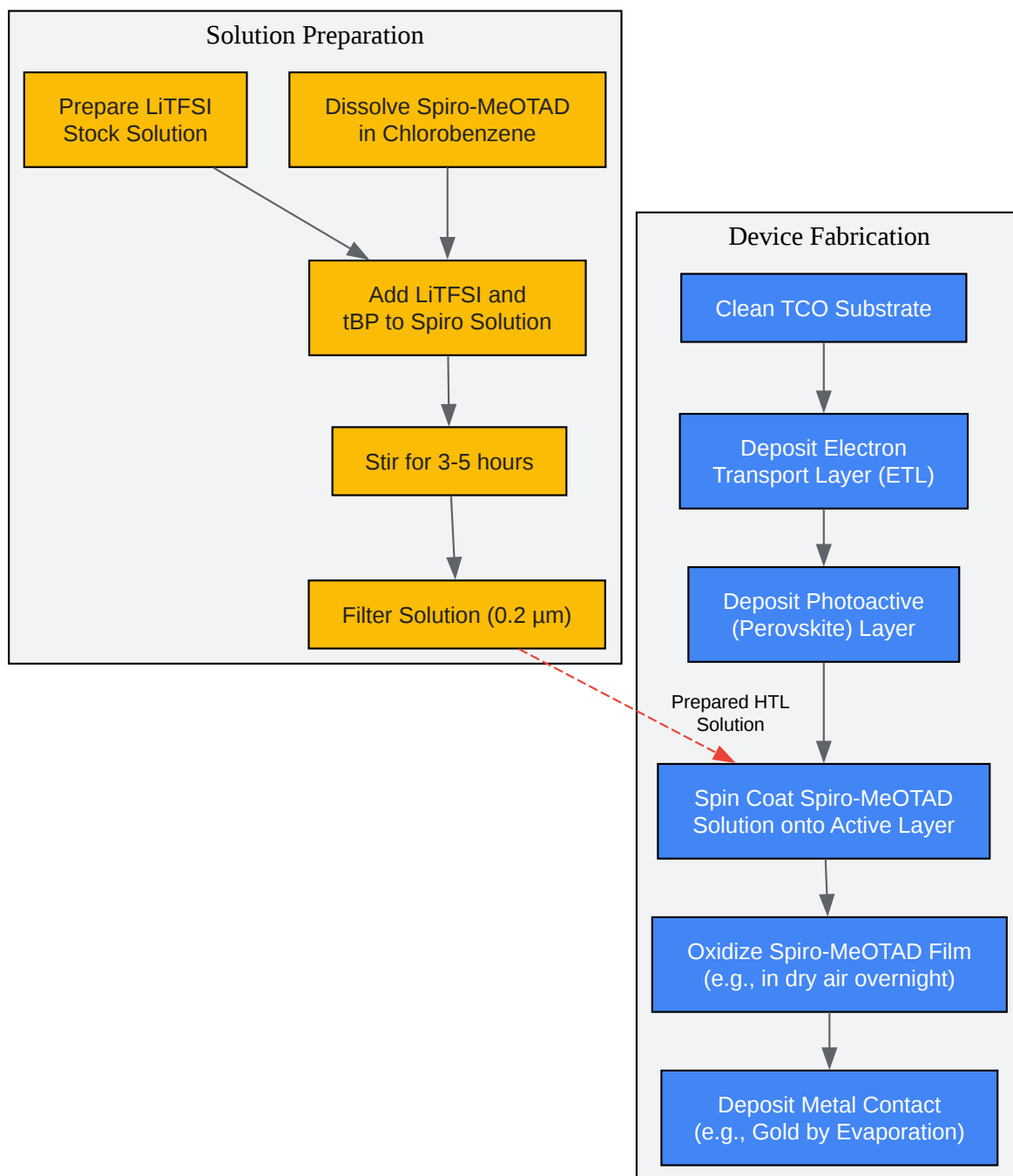
## Visualizations

The following diagrams illustrate the typical device architecture and experimental workflow for fabricating an OPV with a **Spiro-MeOTAD** HTL.



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Caption: Diagram of a standard n-i-p organic photovoltaic device structure incorporating a **Spiro-MeOTAD** HTL.



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Caption: Experimental workflow for the preparation of **Spiro-MeOTAD** solution and fabrication of an OPV device.

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